molecular formula C16H13NO5 B408837 2-Acetyl-5-methylphenyl 2-nitrobenzoate

2-Acetyl-5-methylphenyl 2-nitrobenzoate

Cat. No.: B408837
M. Wt: 299.28g/mol
InChI Key: LNWRNYAAOIWLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5-methylphenyl 2-nitrobenzoate is an aromatic ester featuring a 2-nitrobenzoate group linked to a substituted phenolic moiety. The phenolic component contains an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position. The nitro group (-NO₂) on the benzoate ring is electron-withdrawing, while the methyl group on the phenolic ring is electron-donating. This combination of substituents creates a unique electronic environment that influences reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28g/mol

IUPAC Name

(2-acetyl-5-methylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C16H13NO5/c1-10-7-8-12(11(2)18)15(9-10)22-16(19)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3

InChI Key

LNWRNYAAOIWLBR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Unlike the hydroxyl group in ’s compound, the acetyl group cannot form O–H∙∙∙O hydrogen bonds, affecting crystal packing .

Physical Properties and Intermolecular Interactions

Hydrogen bonding and solubility are influenced by substituent positioning:

Compound Name Hydrogen Bonding Solubility Profile
This compound Weak C–H∙∙∙O interactions; no strong H-bond donors. Low solubility in polar solvents due to nitro and acetyl groups.
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate O–H∙∙∙O chains along the b-axis. Moderate solubility in ethanol/water mixtures.
Methyl 2-methoxybenzoate (M2MOB) No strong H-bonding; relies on van der Waals forces. Higher solubility in organic solvents.

Key Observations :

  • The absence of hydroxyl or amino groups in the main compound limits hydrogen bonding, contrasting with and ’s nitro-containing derivatives .
  • Nitro groups generally reduce solubility, but methyl or methoxy substituents (e.g., M2MOB) can offset this effect .

Key Observations :

  • The acetyl group in the main compound may enhance stability for controlled drug release, whereas hydroxyl-containing analogs () are more reactive .
  • Chloro and formyl substituents (e.g., ) are often used in cross-coupling reactions, a niche less explored for the main compound .

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